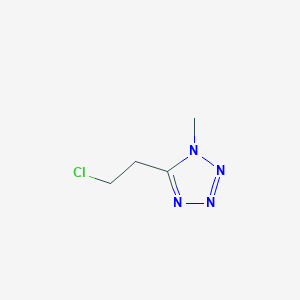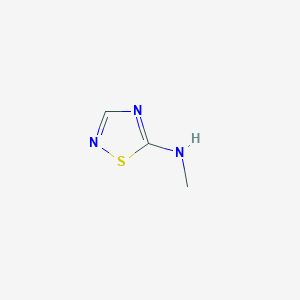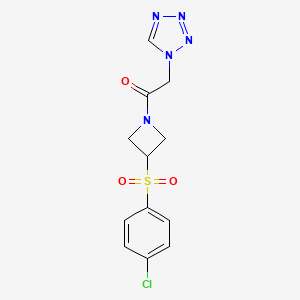
5-(2-Chloroethyl)-1-methyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in industry or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties .科学的研究の応用
Energetic Materials Synthesis
5-(2-Chloroethyl)-1-methyltetrazole is utilized in the synthesis of energetic materials, showcasing its significance in the development of secondary explosives with low sensitivities. This application is highlighted by the creation of N-rich salts of 2-methyl-5-nitraminotetrazole, formed by nitration of 2-methyl-5-aminotetrazole. These salts, including guanidinium, 1-aminoguanidinium, and others, were prepared and characterized for their potential as secondary explosives. Their thermal stability, detonation parameters, and sensitivity to impact and friction were meticulously evaluated, demonstrating the compound's crucial role in advancing materials with high energetic performance and reduced sensitivity risks (Fendt et al., 2011).
Polymer Science and Proton Conductivity
The chemical versatility of 5-(2-Chloroethyl)-1-methyltetrazole extends into polymer science, particularly in the synthesis of poly(5-vinyltetrazole) (PVT) for applications in proton conductivity. By synthesizing PVT through free radical polymerization, researchers have explored its use in fuel cells and solid electrochromic devices. The proton conductivity of PVT, especially in anhydrous conditions and at elevated temperatures, alongside its thermal stability, makes it a promising material for intermediate temperature fuel cells and potentially for electrochromic devices. This research underscores the compound's importance in the development of new materials for energy conversion and storage technologies (Pu et al., 2008).
Corrosion Inhibition
In addition to its applications in energetic materials and polymer science, 5-(2-Chloroethyl)-1-methyltetrazole has been implicated in studies related to corrosion inhibition. Although not directly related to 5-(2-Chloroethyl)-1-methyltetrazole, research on tetrazole derivatives has demonstrated significant potential in corrosion inhibition for various metals in acidic media. These studies suggest a wider applicability of tetrazole-based compounds, including 5-(2-Chloroethyl)-1-methyltetrazole derivatives, in protecting metals from corrosion, thereby extending their life and reliability in industrial applications. The efficiency of these inhibitors is often attributed to their ability to form protective layers on metal surfaces, highlighting the potential for 5-(2-Chloroethyl)-1-methyltetrazole derivatives to contribute to corrosion resistance strategies (Chetouani et al., 2005).
Safety And Hazards
特性
IUPAC Name |
5-(2-chloroethyl)-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-9-4(2-3-5)6-7-8-9/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYPYXDDWJATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloroethyl)-1-methyl-1H-tetrazole | |
CAS RN |
15284-37-4 |
Source


|
| Record name | 5-(2-chloroethyl)-1-methyl-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2982882.png)
![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B2982885.png)





![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)
![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)
![1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2982897.png)


![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)